molecular formula C8H12O4 B1670536 Diethyl maleate CAS No. 141-05-9

Diethyl maleate

Cat. No. B1670536
CAS RN: 141-05-9
M. Wt: 172.18 g/mol
InChI Key: IEPRKVQEAMIZSS-WAYWQWQTSA-N
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Patent
US05414081

Procedure details

A mixture of 80 g of diethyl malonate, 30 g of paraformaldehyde, 5 g of potassium acetate, 5 g of copper (II) acetate monohydrate and 200 ml of acetic acid was heated at 90° to 100° C. for 2 hours. Acetic acid was removed from the reaction mixture under reduced pressure, and the residue was evaporated under reduced pressure to obtain 44 g of bis(ethoxycarbonyl)ethylene.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3](OCC)=O.C=O.[C:14]([O-:17])(=[O:16])C.[K+].[C:19](O)(=O)[CH3:20]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:19]([O:17][C:14]([CH:3]=[CH:2][C:1]([O:9][CH2:10][CH3:11])=[O:8])=[O:16])[CH3:20] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° to 100° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Acetic acid was removed from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05414081

Procedure details

A mixture of 80 g of diethyl malonate, 30 g of paraformaldehyde, 5 g of potassium acetate, 5 g of copper (II) acetate monohydrate and 200 ml of acetic acid was heated at 90° to 100° C. for 2 hours. Acetic acid was removed from the reaction mixture under reduced pressure, and the residue was evaporated under reduced pressure to obtain 44 g of bis(ethoxycarbonyl)ethylene.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3](OCC)=O.C=O.[C:14]([O-:17])(=[O:16])C.[K+].[C:19](O)(=O)[CH3:20]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:19]([O:17][C:14]([CH:3]=[CH:2][C:1]([O:9][CH2:10][CH3:11])=[O:8])=[O:16])[CH3:20] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° to 100° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Acetic acid was removed from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.